molecular formula C18H23F2N7O2 B11935992 4-(difluoromethyl)-5-[4-[(3R)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine

4-(difluoromethyl)-5-[4-[(3R)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine

Cat. No.: B11935992
M. Wt: 407.4 g/mol
InChI Key: SYKBZXMKAPICSO-LLVKDONJSA-N
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Description

4-(difluoromethyl)-5-[4-[(3R)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is notable for its unique structure, which includes a difluoromethyl group and multiple morpholine rings. It serves as a key intermediate in the synthesis of various protein kinase inhibitors, particularly those targeting phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-5-[4-[(3R)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine typically involves a multi-step process. One efficient method starts with 2,2-difluoroacetic anhydride, proceeding through a five-step and two-pot procedure . Key steps include the formation of the difluoromethyl group and the incorporation of the morpholine rings. Each step is optimized to ensure high yield and purity, avoiding the use of sealed vessels for amination processes .

Industrial Production Methods

For large-scale production, the synthetic route is adapted to be scalable and economical. The process involves the isolation and characterization of key intermediates before the final two-pot procedure. This method has been successfully applied for industrial-scale production, ensuring consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-5-[4-[(3R)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups .

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-5-[4-[(3R)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine involves its interaction with specific molecular targets, primarily PI3K and mTOR kinases. These kinases play crucial roles in cellular signaling pathways that regulate cell growth, proliferation, and survival . By inhibiting these kinases, the compound can modulate these pathways, making it a potential therapeutic agent for diseases characterized by dysregulated kinase activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(difluoromethyl)-5-[4-[(3R)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine is unique due to its combination of a difluoromethyl group and multiple morpholine rings, which confer specific chemical and biological properties. This makes it particularly valuable in the development of kinase inhibitors and other biologically active compounds .

Properties

Molecular Formula

C18H23F2N7O2

Molecular Weight

407.4 g/mol

IUPAC Name

4-(difluoromethyl)-5-[4-[(3R)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine

InChI

InChI=1S/C18H23F2N7O2/c1-11-10-29-7-4-27(11)18-24-16(13-9-22-14(21)8-12(13)15(19)20)23-17(25-18)26-2-5-28-6-3-26/h8-9,11,15H,2-7,10H2,1H3,(H2,21,22)/t11-/m1/s1

InChI Key

SYKBZXMKAPICSO-LLVKDONJSA-N

Isomeric SMILES

C[C@@H]1COCCN1C2=NC(=NC(=N2)N3CCOCC3)C4=CN=C(C=C4C(F)F)N

Canonical SMILES

CC1COCCN1C2=NC(=NC(=N2)N3CCOCC3)C4=CN=C(C=C4C(F)F)N

Origin of Product

United States

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